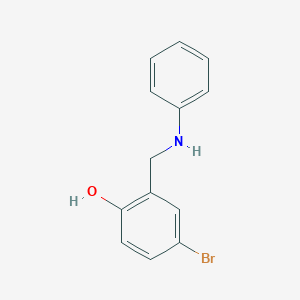

4-Bromo-2-((phenylamino)methyl)phenol

Description

Contextualization within Phenol (B47542) and Aniline (B41778) Derivatives in Chemical Science

As a derivative of both phenol and aniline, 4-Bromo-2-((phenylamino)methyl)phenol embodies the chemical characteristics of both functional groups. The phenolic hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the secondary amine introduces basicity and nucleophilicity. The presence of a bromine atom on the phenolic ring further modifies its electronic properties, influencing its reactivity in electrophilic aromatic substitution and cross-coupling reactions.

This compound is structurally classified as a Mannich base, which are β-amino-carbonyl compounds, though in this case, it is a β-amino-phenol derivative. oarjbp.comwikipedia.org Mannich bases are typically synthesized through the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.orgorganicreactions.orgorganic-chemistry.org Alternatively, they can be prepared by the reduction of Schiff bases.

Significance as a Schiff Base Ligand Precursor in Coordination Chemistry

While this compound is a Mannich base, its synthesis often proceeds via the reduction of its corresponding Schiff base, (E)-4-Bromo-2-[(phenylimino)methyl]phenol. mdpi.com This Schiff base is readily synthesized by the condensation of 5-bromosalicylaldehyde (B98134) and aniline. nih.govnih.govresearchgate.netresearchgate.net

The Schiff base precursor is a well-studied bidentate ligand, capable of coordinating with metal ions through the phenolic oxygen and the imine nitrogen. nih.gov The resulting metal complexes have been investigated for their diverse biological activities. nih.gov

Upon reduction to this compound, the imine double bond (C=N) is converted to an amine single bond (C-N). This transformation alters the coordination properties. The resulting aminomethylphenol can also act as a ligand, coordinating through the phenolic oxygen and the amino nitrogen to form stable chelate rings with metal ions. The flexibility of the aminomethyl linkage, compared to the rigid imine bond, can lead to different coordination geometries and complex stabilities.

Overview of Current Research Trajectories for this compound

Specific research on this compound is not extensively documented in publicly available literature. However, the research trajectories for analogous aminomethylphenol derivatives and the precursor Schiff base provide insight into its potential areas of investigation.

Current research on similar compounds primarily focuses on:

Coordination Chemistry: The synthesis and characterization of metal complexes with aminomethylphenol ligands. These studies often explore the catalytic activity, magnetic properties, and potential biological applications of the resulting complexes.

Materials Science: The incorporation of phenol and aniline derivatives into polymeric structures or functional materials. The properties of these materials, such as thermal stability, conductivity, and optical properties, are of significant interest.

Synthetic Methodology: The development of efficient and selective methods for the synthesis of Mannich bases and their derivatives, including asymmetric synthesis to produce chiral compounds. wikipedia.org

Future research on this compound is likely to explore these areas, with a particular focus on the influence of the bromo-substituent on the properties of its metal complexes and derived materials. The compound also holds potential as an intermediate in the synthesis of more complex molecules with pharmaceutical or material science applications.

Detailed Research Findings

While specific research on this compound is limited, extensive data exists for its Schiff base precursor, (E)-4-Bromo-2-[(phenylimino)methyl]phenol. The synthesis of the target compound would logically proceed from this well-characterized intermediate.

The synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol is achieved through the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol (B145695), with yields reported to be as high as 94%. nih.govresearchgate.net The reaction mixture is typically refluxed for several hours. nih.govnih.govresearchgate.net

The crystal structure of this Schiff base has been determined, revealing an essentially planar molecule with an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, forming an S(6) ring motif. nih.govresearchgate.net This compound is known to exist in at least two polymorphic forms, which exhibit different colors (orange and yellow) and display thermochromism. nih.govresearchgate.net The difference between the polymorphs lies in the dihedral angle between the two aromatic rings. nih.govresearchgate.net

The subsequent step to obtain this compound would be the reduction of the imine bond of the Schiff base. This is a common transformation in organic synthesis, and similar reductions of Schiff bases to form aminomethylphenols have been reported. mdpi.com

Below are the crystallographic data for the precursor Schiff base, (E)-4-Bromo-2-[(phenylimino)methyl]phenol.

Table 1: Crystal Data and Structure Refinement for (E)-4-Bromo-2-[(phenylimino)methyl]phenol

| Parameter | Value |

|---|---|

| Empirical formula | C13H10BrNO |

| Formula weight | 276.13 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pca21 |

| Unit cell dimensions | |

| a | 12.353 (3) Å |

| b | 4.5092 (9) Å |

| c | 19.778 (4) Å |

| Volume | 1101.7 (4) ų |

| Z | 4 |

| Data collection | |

| Reflections collected | 4926 |

| Independent reflections | 1674 |

| Refinement | |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.078 |

| R indices (all data) | R1 = 0.049, wR2 = 0.082 |

Data sourced from reference nih.gov.

Chemical Compounds Mentioned

Properties

IUPAC Name |

2-(anilinomethyl)-4-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRXFBIGVXAXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702302 | |

| Record name | 2-(Anilinomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61593-31-5 | |

| Record name | 2-(Anilinomethyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Phenylamino Methyl Phenol

Condensation Reactions for Schiff Base Formation

The primary and most direct method for synthesizing (E)-4-Bromo-2-[(phenylimino)methyl]phenol is through the condensation reaction of a primary amine and a carbonyl compound. nih.gov This specific Schiff base is prepared from the condensation of equimolar amounts of 5-bromosalicylaldehyde (B98134) and aniline (B41778). nih.govresearchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of 5-bromosalicylaldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group. researchgate.net

The efficiency and yield of the Schiff base formation are highly dependent on the chosen reaction conditions, including the solvent system and thermal parameters.

Ethanol (B145695) is a commonly employed and effective solvent for the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol. nih.govresearchgate.netnih.gov The general procedure involves dissolving the reactants, 5-bromosalicylaldehyde and aniline, separately in ethanol before combining the solutions. nih.gov Absolute ethanol is often specified to minimize the presence of water, which could unfavorably affect the reaction equilibrium. nih.govresearchgate.net The use of equimolar quantities of the reactants is a standard practice to ensure complete conversion. nih.govnih.gov

Table 1: Reactants for the Synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol

| Reactant | Molar Mass ( g/mol ) | Common Name |

|---|---|---|

| 5-Bromosalicylaldehyde | 201.02 | 5-Bromo-2-hydroxybenzaldehyde |

| Aniline | 93.13 | Phenylamine |

Note: Data sourced from chemical databases. nih.gov

The reaction mixture is typically heated under reflux to facilitate the condensation and formation of the Schiff base. nih.govresearchgate.net The duration of reflux varies across different reported procedures, generally ranging from 3 to 4 hours, with stirring to ensure a homogenous reaction mixture. nih.govresearchgate.netnih.gov Some methods may also include the addition of a few drops of an acid, like glacial acetic acid, to catalyze the reaction. google.cominternationaljournalcorner.commdpi.com The reaction yields are consistently high, often exceeding 90%. nih.govresearchgate.netnih.gov

Table 2: Comparative Synthesis Parameters for (E)-4-Bromo-2-[(phenylimino)methyl]phenol

| Reactants Ratio (mol) | Solvent | Reflux Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| 1:1 | Ethanol | 4 | 94 | nih.gov |

| 1:1 | Absolute Ethanol | 3 | 91 | nih.govresearchgate.net |

Following the reflux period, the reaction mixture is cooled to room temperature. researchgate.netresearchgate.net Upon cooling, the product, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, precipitates out of the solution as a light orange or yellow powder. nih.govresearchgate.netnih.gov The solid product is then isolated by filtration. researchgate.netnih.gov To remove any unreacted starting materials or impurities, the collected solid is washed thoroughly with ethanol. nih.govresearchgate.net The final step involves drying the purified compound, often in a vacuum desiccator containing a drying agent like phosphorus pentoxide (P₂O₅), to obtain the final product. nih.govresearchgate.net Recrystallization from hot ethanol can be performed for further purification. researchgate.netinternationaljournalcorner.com

Optimized Reaction Conditions and Solvent System Selection

Exploration of Alternative Synthetic Routes and Related Analog Preparation

While direct condensation is the most common route, the fundamental methodology can be adapted to create a wide array of related N-salicylideneaniline derivatives.

The synthesis of other N-salicylideneaniline derivatives follows the same fundamental principle of direct condensation. nih.gov By selecting different substituted salicylaldehydes and anilines, a diverse library of Schiff bases can be prepared. rsc.orgnih.gov For instance, compounds like (E)-2,4-di-tert-butyl-6-{[(4-fluorophenyl)imino]methyl}phenol and (E)-6-{[(4-bromophenyl)imino]methyl}-2,4-di-tert-butylphenol are synthesized by condensing the appropriately substituted salicylaldehyde (B1680747) and aniline derivatives in ethanol and refluxing for approximately 4 hours. nih.gov This versatile approach allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base, which can influence its physical and chemical characteristics, such as thermochromism and photochromism. rsc.orgnih.gov The general method involves refluxing equimolar amounts of the chosen aldehyde and amine in a suitable solvent like ethanol. internationaljournalcorner.commdpi.comnih.gov

Functional Group Modifications and Analog Synthesis for Structure-Activity Relationship Studies

The exploration of the biological potential of 4-Bromo-2-((phenylamino)methyl)phenol has led to focused efforts on its functional group modifications and the synthesis of a variety of analogs. These studies are primarily aimed at elucidating the structure-activity relationships (SAR), which dictate how changes in the molecular structure influence the compound's biological activity. The core scaffold of this compound presents several key regions for chemical modification: the phenolic ring, the phenylamino (B1219803) group, and the aminomethyl bridge.

A foundational step in the synthesis of these analogs is the preparation of the Schiff base precursor, (E)-4-Bromo-2-[(phenylimino)methyl]phenol. This is readily achieved through the condensation reaction of 5-bromosalicylaldehyde with aniline. nih.govresearchgate.netnih.gov The subsequent reduction of the imine (C=N) bond to an amine (CH₂-NH) is a critical transformation to yield the parent compound, this compound. This reduction can be effectively carried out using reducing agents such as sodium borohydride.

Once the parent compound is obtained, systematic modifications can be introduced to probe the SAR. These modifications typically fall into three main categories:

Modification of the Phenolic Ring: Variations in the substitution pattern of the phenolic ring can significantly impact activity. This includes altering the position or nature of the bromo substituent or introducing other functional groups to investigate their electronic and steric effects.

Modification of the Phenylamino Group: The phenyl ring of the amino group is a common site for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) can provide insights into the receptor binding requirements.

Modification of the Aminomethyl Bridge: While less common, alterations to the linker between the two aromatic rings can also be explored to understand the importance of its length, flexibility, and hydrogen-bonding capacity.

While direct and extensive SAR studies on this compound are not widely reported in the public domain, the biological evaluation of related phenolic and aminophenol derivatives provides valuable insights into the potential activities of its analogs. For instance, various phenolic acid derivatives have been studied for their anticancer properties, with findings indicating that the number and position of hydroxyl groups, as well as the lipophilicity, play a crucial role in their cytotoxic activity. uc.pt Similarly, Schiff bases derived from substituted phenols and anilines have been investigated for their antibacterial and anticancer activities. nih.govnih.govnih.gov

The synthesis of a library of analogs of this compound allows for the systematic evaluation of their biological effects. By comparing the activity of these analogs, researchers can deduce the key structural features required for a particular biological response. This information is invaluable for the rational design of more potent and selective therapeutic agents.

Below is a hypothetical representation of how SAR data for a series of this compound analogs might be presented. The table illustrates how modifications to the phenylamino ring could influence a hypothetical biological activity.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound ID | R1 (Phenolic Ring) | R2 (Phenylamino Ring) | Biological Activity (Hypothetical IC₅₀, µM) |

| 1 | 4-Bromo | H | 10.5 |

| 1a | 4-Bromo | 2-Fluoro | 8.2 |

| 1b | 4-Bromo | 3-Fluoro | 12.1 |

| 1c | 4-Bromo | 4-Fluoro | 5.7 |

| 1d | 4-Bromo | 4-Chloro | 6.1 |

| 1e | 4-Bromo | 4-Methoxy | 15.8 |

| 1f | 4-Bromo | 4-Nitro | 25.3 |

| 1g | 4-Chloro | H | 18.9 |

This table demonstrates how substitutions on the phenylamino ring could modulate the biological activity. For example, the introduction of a fluoro group at the 4-position (para) of the phenylamino ring (Compound 1c) results in a significant increase in hypothetical potency compared to the unsubstituted parent compound (Compound 1). Conversely, an electron-donating group like methoxy (B1213986) (Compound 1e) or a strongly electron-withdrawing group like nitro (Compound 1f) at the same position leads to a decrease in activity. This suggests that a specific electronic and steric profile at the para position is crucial for optimal interaction with the biological target. Furthermore, changing the halogen on the phenolic ring from bromo to chloro (Compound 1g) also appears to diminish activity, highlighting the importance of the bromo substituent itself.

Such systematic studies, combining organic synthesis and biological evaluation, are fundamental to the field of medicinal chemistry and drive the development of new therapeutic agents.

Crystallographic and Advanced Structural Elucidation of 4 Bromo 2 Phenylamino Methyl Phenol

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Planarity

The molecular structure of 4-Bromo-2-((phenylamino)methyl)phenol consists of a brominated phenol (B47542) ring linked to a phenylamino (B1219803) group via a methyl bridge. nih.govnih.gov X-ray analysis has shown that the molecule is essentially planar in one of its crystalline forms. nih.govresearchgate.net In this form, the root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from a fitted mean plane is approximately 0.026 Å. nih.govresearchgate.net The planarity is further evidenced by the small dihedral angle of about 1.5 (3)° between the two aromatic rings. nih.govresearchgate.net

However, a second polymorphic form of the compound displays a significantly different conformation. nih.govresearchgate.net In this polymorph, the molecule is notably non-planar, with the dihedral angle between the two aromatic rings being a substantial 45.6 (1)°. nih.govresearchgate.net This conformational difference is a key distinguishing feature between the two polymorphs. nih.gov The molecule exists in the enol tautomeric form in the solid state, which is confirmed by the observed C1-O1 bond length of approximately 1.350 Å and the C7=N1 bond length of around 1.282 Å, indicating single and double bond character, respectively. nih.gov

| Polymorph | Temperature (K) | Dihedral Angle between Aromatic Rings (°) | Molecular Planarity (r.m.s. deviation, Å) |

|---|---|---|---|

| Orange Polymorph (1A) | 120 | 1.8 (2) | N/A |

| Orange Polymorph | 298 | 1.5 (3) | 0.026 |

| Yellow Polymorph (1B) | 150 | 45.6 (1) | N/A |

Characterization of Intramolecular O-H…N Hydrogen Bonding

A prominent and structurally significant feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (O-H) of the phenol ring and the nitrogen atom (N) of the imine group. nih.govnih.govresearchgate.netresearchgate.net This interaction is consistently observed in both identified polymorphs. nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1···N1 | 0.89 (6) | 1.81 (5) | 2.583 (6) | 144 (5) |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For the planar, orthorhombic polymorph of this compound, the crystal packing is influenced by these interactions, leading to a specific three-dimensional architecture. researchgate.net The crystal system and space group for this form have been identified as orthorhombic and Pca2₁, respectively. researchgate.net

The packing of this polymorph is characterized by molecules arranged in a way that maximizes stabilizing interactions. While the strong intramolecular hydrogen bond dominates the molecular conformation, weaker intermolecular forces dictate the crystal packing. Analysis of the crystal structure would reveal the nature of these interactions, which could include C-H···π interactions or π-π stacking, although the latter might be less significant given the offset of the aromatic rings in the non-planar polymorph. A detailed examination using tools like Hirshfeld surface analysis can provide quantitative insights into the close contacts between molecules in the crystal. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.353 (3) |

| b (Å) | 4.5092 (9) |

| c (Å) | 19.778 (4) |

| Volume (ų) | 1101.7 (4) |

| Z | 4 |

| Temperature (K) | 298 |

Polymorphism and Solid-State Structural Diversity

The ability of a compound to crystallize in more than one distinct crystal structure is known as polymorphism. This phenomenon is of great interest as different polymorphs can exhibit different physicochemical properties.

Identification and Characterization of Novel Polymorphic Forms

Research has confirmed the existence of at least two polymorphic forms of this compound. nih.govresearchgate.net The initially reported structure is an orange-colored crystal. nih.govresearchgate.net A subsequent study identified a new, yellow-colored polymorph. nih.govresearchgate.net

The two polymorphs are primarily distinguished by their molecular conformation, specifically the dihedral angle between the phenyl rings. nih.gov The orange form is nearly planar, whereas the yellow form is significantly twisted. nih.govresearchgate.net Both polymorphs share the common feature of the intramolecular O-H···N hydrogen bond, indicating this is a very stable and preferred interaction for the molecule. nih.gov The discovery of these two forms highlights the structural diversity this compound can exhibit in the solid state. nih.gov The different colors of the polymorphs suggest variations in their electronic states, which are directly linked to the difference in molecular planarity and conjugation. nih.govresearchgate.net

Influence of Crystallization Conditions on Polymorph Formation

The formation of a specific polymorph is often highly sensitive to the conditions under which crystallization occurs, such as the choice of solvent, temperature, and cooling rate. The synthesis of this compound has been achieved through the condensation reaction of 5-bromosalicylaldehyde (B98134) and aniline (B41778) in ethanol (B145695), followed by heating under reflux. nih.govnih.govresearchgate.net

While the initial reports focused on the synthesis of the planar, orange polymorph, a later study successfully isolated the new, yellow polymorph. nih.govnih.govresearchgate.netresearchgate.net The experimental details suggest that subtle differences in the crystallization process, such as the method of cooling or solvent evaporation after the reflux period, can lead to the formation of different polymorphs. nih.gov For instance, one procedure involved slow cooling of the reaction mixture to obtain a powder, which was then recrystallized, while another involved rotary evaporation to induce precipitation. nih.govnih.gov The ability to selectively crystallize a desired polymorph is a common challenge in solid-state chemistry, and for this compound, it appears that kinetic and thermodynamic factors during crystallization play a crucial role in determining the final solid form.

Complementary Structural Characterization Techniques

Beyond single-crystal X-ray diffraction, a suite of complementary analytical techniques is essential for a comprehensive understanding of a compound's structural integrity, purity, and functional group composition. For this compound, methods such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide critical data that corroborates and expands upon the primary crystallographic findings.

Powder X-ray Diffraction for Crystalline Perfection and Phase Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It is instrumental in verifying that the bulk synthesized material corresponds to the single crystal selected for structural analysis, thereby confirming phase purity. The PXRD pattern of a crystalline solid is unique, serving as a "fingerprint" for a specific crystalline phase or polymorph.

For this compound, the theoretical PXRD pattern can be calculated from the single-crystal X-ray diffraction data. Comparison of this calculated pattern with the experimental PXRD pattern of a bulk sample allows for the assessment of its crystalline perfection and the identification of any crystalline impurities or the presence of different polymorphic forms. nih.govspuvvn.edu Research has identified at least two polymorphs of this compound, which exhibit distinct crystallographic parameters and molecular conformations. nih.govresearchgate.net The 'orange' polymorph (1A) is nearly planar, while the 'yellow' polymorph (1B) has a significant twist between the aromatic rings. nih.gov

The distinct crystal data for these polymorphs will generate different PXRD patterns, making PXRD a crucial tool for identifying and differentiating them in a bulk sample.

| Parameter | Polymorph 1A ('Orange') | Polymorph 1B ('Yellow') |

|---|---|---|

| Chemical Formula | C₁₃H₁₀BrNO | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 | 276.13 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/n |

| a (Å) | 12.2768 (3) | 11.4589 (14) |

| b (Å) | 4.4829 (1) | 5.8824 (7) |

| c (Å) | 19.6694 (4) | 17.070 (2) |

| β (°) | 90 | 101.996 (3) |

| Volume (ų) | 1082.52 (4) | 1125.1 (2) |

| Z | 4 | 4 |

| Temperature (K) | 120 | 150 |

| Dihedral Angle (Φ) | 1.8 (2)° | 45.6 (1)° |

| Data sourced from Mason et al. (2020) nih.govresearchgate.net and Yan et al. (2014) nih.govresearchgate.net. |

Vibrational Spectroscopic Analysis (FT-IR) for Imine Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the characterization of this compound, a Schiff base, FT-IR is particularly vital for confirming the formation of the imine (azomethine) group (C=N), which is a defining feature of this class of compounds. nih.govresearchgate.net The synthesis involves the condensation of an aldehyde and a primary amine, and the appearance of the characteristic C=N stretching vibration in the IR spectrum is a key indicator of a successful reaction.

Spectroscopic analysis of this compound reveals a strong absorption band in the region of 1614 cm⁻¹. This band is definitively assigned to the stretching frequency of the imine (C=N) group. nih.govresearchgate.net This observation, coupled with the absence of the characteristic carbonyl (C=O) stretch from the starting aldehyde, confirms the formation of the Schiff base linkage. Furthermore, the presence of a strong intramolecular O-H···N hydrogen bond is corroborated by the spectral data. nih.govresearchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Significance |

|---|---|---|

| ν(C=N) Imine Stretch | 1614 (strong) | Confirms the formation of the Schiff base azomethine group. nih.govresearchgate.net |

| ν(C-O) Phenolic Stretch | ~1250 | Characteristic of the C-O bond in a phenol. ias.ac.in |

| ν(O-H) Stretch | Broad band | Indicates the presence of the hydroxyl group, often broadened due to hydrogen bonding. |

| Aromatic ν(C=C) Stretches | ~1450-1600 | Corresponds to the carbon-carbon stretching vibrations within the phenyl rings. |

| Data sourced from Yan et al. (2014) researchgate.net and general spectroscopic principles ias.ac.innist.gov. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of an organic compound in solution. Through ¹H and ¹³C NMR, it is possible to map the carbon-hydrogen framework of a molecule, providing definitive evidence for its structural assignment.

For this compound, NMR spectroscopy would provide unambiguous confirmation of its constitution. While specific spectral data for this exact compound is not detailed in the surveyed literature, the expected NMR signals can be predicted based on its established solid-state structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. A characteristic singlet for the imine proton (-CH=N) would appear in the downfield region, typically around 8-9 ppm. atlantis-press.com The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet further downfield, its chemical shift influenced by hydrogen bonding and solvent. researchgate.net The protons on the two aromatic rings would produce a series of multiplets in the aromatic region (approximately 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the bromo, hydroxyl, and imine substituents.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The imine carbon (-C=N) would be readily identifiable in the 160-170 ppm range. The various aromatic carbons, including those directly bonded to the bromine, oxygen, and nitrogen atoms, would appear at characteristic chemical shifts, allowing for a complete structural assignment.

The collective data from both ¹H and ¹³C NMR would provide a detailed and definitive picture of the molecular structure of this compound in solution, serving as a crucial complement to the solid-state data from X-ray crystallography.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 2 Phenylamino Methyl Phenol

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study would provide valuable insights into the compound's geometry, vibrational modes, and electronic characteristics.

Optimized Molecular Geometry and Vibrational Wavenumber Calculations

No published studies detailing the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, calculated via DFT methods for 4-Bromo-2-((phenylamino)methyl)phenol were found. Consequently, theoretical vibrational wavenumber data, which would typically be compared with experimental Infrared (IR) and Raman spectra to confirm structural assignments, is also unavailable.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The analysis of frontier molecular orbitals, HOMO and LUMO, is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals (the HOMO-LUMO gap) is an important parameter for predicting electronic transitions and charge transfer properties. There are currently no available theoretical calculations reporting the HOMO and LUMO energies or the energy gap for this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It quantifies charge delocalization and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding molecular stability. A search of the scientific literature did not yield any NBO analysis for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

MEP maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The map illustrates the charge distribution and allows for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. No MEP mapping studies for this compound have been reported.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Computational methods are often employed to predict the NLO properties of molecules by calculating parameters such as dipole moment, polarizability, and first-order hyperpolarizability. Such studies help in identifying potential candidates for new NLO materials. There is no available data from theoretical assessments of the NLO properties of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. These simulations are instrumental in drug discovery for predicting binding affinity and mechanism of action. No molecular docking studies involving this compound have been published in the reviewed literature.

Prediction of Ligand-Target Interactions with Biological Macromolecules (e.g., DNA, Tubulin)

The prediction of interactions between a ligand like this compound and biological targets such as DNA and tubulin is a critical step in understanding its potential mechanism of action. Molecular docking is a primary computational method used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

For Schiff bases, studies have shown potential interactions with DNA, often through intercalation, where the planar aromatic rings of the molecule insert between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects. Molecular docking simulations can help identify the specific binding site and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex.

Tubulin is another important target for anticancer drugs. It polymerizes to form microtubules, which are essential for cell division. Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Computational studies on other Schiff base derivatives have explored their potential to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. Such studies are crucial for the rational design of novel antimitotic agents.

While specific docking studies for this compound with DNA or tubulin are not reported, the general approach would involve preparing the 3D structure of the ligand and docking it into the known structures of DNA and tubulin (obtained from protein data banks) to predict possible interactions.

Elucidation of Putative Binding Modes and Affinities

Following the prediction of ligand-target interactions, the next step is to elucidate the specific binding modes and estimate the binding affinities. This provides a more detailed picture of how the ligand interacts with its biological target at the molecular level.

The binding mode describes the precise orientation and conformation of the ligand within the binding site of the macromolecule. For instance, in the case of DNA, docking studies can reveal whether a Schiff base prefers to bind to the major or minor groove, or if it intercalates. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction. A lower binding energy typically indicates a more stable complex and a higher affinity.

For tubulin inhibitors, computational studies can elucidate how a ligand fits into the binding pocket and which amino acid residues are crucial for the interaction. This information is vital for understanding the structure-activity relationship and for designing more potent inhibitors.

Below is an illustrative table of the type of data that would be generated from molecular docking studies of a hypothetical Schiff base with DNA and tubulin, as specific data for this compound is not available.

| Target | Putative Binding Mode | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| DNA (B-DNA) | Intercalation | DG12, DC11 | -7.5 |

| Tubulin (Colchicine Site) | Hydrophobic interactions, Hydrogen bonding | CYS241, LEU255 | -8.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling for Elucidating Structure-Activity Relationships

QSAR models are built by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

For a series of Schiff base analogues, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity (e.g., cytotoxicity against a cancer cell line). Then, various molecular descriptors for each compound would be calculated using computational software. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a QSAR model that can predict the biological activity of new, unsynthesized compounds. Successful QSAR models can provide valuable insights into the structural features that are important for the desired biological activity.

Rational Design Strategies for Enhanced Bioactivity

The ultimate goal of QSAR studies is to guide the rational design of new molecules with improved biological activity. The insights gained from a QSAR model can help medicinal chemists to prioritize which new derivatives to synthesize. For example, if a QSAR model indicates that a particular substituent at a specific position on the molecule is crucial for activity, chemists can focus on synthesizing new analogues with different substituents at that position to optimize the activity.

This approach has been successfully applied to various classes of compounds, including Schiff bases, to design more potent antimicrobial and anticancer agents. By combining the predictive power of QSAR with the detailed structural insights from molecular docking, researchers can adopt a more efficient and targeted approach to drug discovery.

Below is a hypothetical table illustrating how QSAR descriptors might be correlated with the bioactivity of a series of Schiff base compounds.

| Compound | IC50 (µM) | LogP (Hydrophobicity) | Dipole Moment (Debye) |

| Derivative 1 | 15.2 | 3.1 | 2.5 |

| Derivative 2 | 8.5 | 3.5 | 3.1 |

| Derivative 3 | 22.1 | 2.8 | 2.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Biological and Pharmacological Research Applications of 4 Bromo 2 Phenylamino Methyl Phenol and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of phenolic compounds, including Mannich bases and Schiff bases, has been extensively studied. The introduction of a bromine atom to the phenolic ring and the presence of an amino group are structural features that can modulate the biological activity of these molecules. Research into derivatives of 4-Bromo-2-((phenylamino)methyl)phenol has revealed a spectrum of activity against various microbial pathogens.

Evaluation of Efficacy against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of this compound, particularly bromo-substituted Schiff bases, have demonstrated notable antibacterial properties. In a study investigating Schiff bases derived from 5-bromosalicylaldehyde (B98134) and 2-aminophenol, these compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The bromo-substituted imines were found to be more potent than their nitro-substituted counterparts, indicating the positive influence of the bromine substituent on antibacterial efficacy. researchgate.net The activity of these compounds was observed against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. researchgate.net

Another study on Mannich bases of a quinoline (B57606) derivative (cinchophen) showed that substitutions with morpholine, piperidine, and dicyclohexylamine (B1670486) resulted in potent antimicrobial agents. nih.gov Furthermore, research on Mannich base nitrothiazole derivatives revealed that while some compounds were highly active against Mycobacterium tuberculosis, they were inactive against other common bacteria like Staphylococcus aureus and Escherichia coli. mdpi.com This suggests a degree of selectivity in the antibacterial action of these derivatives.

The following table summarizes the antibacterial activity of some derivatives:

| Derivative Type | Bacterial Strains Tested | Observed Activity |

| Bromo-substituted Schiff bases | E. coli, P. aeruginosa, S. aureus, E. feacalis | Active against both Gram-positive and Gram-negative bacteria. researchgate.net |

| Mannich bases of cinchophen | Various bacterial and fungal strains | Potent antimicrobial agents, with some derivatives being more effective than standard drugs. nih.gov |

| Mannich base nitrothiazoles | M. tuberculosis, S. aureus, E. coli | Selective activity against M. tuberculosis. mdpi.com |

Assessment of Antifungal Spectrum and Potency

In another study, a bromo-substituted Schiff base was the only derivative in its series to show sensitivity against all tested fungal isolates, highlighting the significant impact of the bromine atom on the antifungal spectrum. nih.gov Research on newly synthesized Mannich bases with a piperazine (B1678402) moiety also demonstrated high fungistatic activity against Candida spp., particularly Candida parapsilosis. nih.gov

The table below presents findings on the antifungal activity of related derivatives:

| Derivative Type | Fungal Strains Tested | Observed Activity |

| Bromo-substituted Schiff bases | Candida auris and other Candida species | Active against a range of Candida species, including multidrug-resistant strains. nih.gov |

| Bromo-substituted Schiff bases | Various fungal isolates | Broad antifungal spectrum. nih.gov |

| Mannich bases with piperazine moiety | Candida glabrata, Candida krusei, Candida parapsilosis | High fungistatic activity, especially against C. parapsilosis. nih.gov |

In Vitro Mechanistic Investigations of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the available literature. However, studies on related phenolic compounds, Schiff bases, and Mannich bases provide insights into their potential modes of action.

One of the proposed mechanisms for phenolic compounds is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of these compounds, which can be enhanced by substituents like bromine, may facilitate their partitioning into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components. nih.govresearchgate.net

Enzyme inhibition is another key mechanism. Phenolic compounds have been shown to inhibit various microbial enzymes that are crucial for bacterial survival and virulence. nih.govbartin.edu.tr For example, some polyphenols can inhibit sortase A, an enzyme that anchors adhesins to the bacterial cell wall, thereby preventing bacterial attachment to surfaces and biofilm formation. morningagclips.comscienceblog.com The azomethine group (>C=N–) present in Schiff bases is also known to be crucial for their biological activity and can be involved in binding to microbial enzymes. biotech-asia.org

Furthermore, the chelation of essential metal ions by these compounds can also contribute to their antimicrobial effects. By binding to metal ions required for enzymatic functions, they can disrupt microbial metabolism. researchgate.net

Antimalarial Activity Evaluations

The search for new and effective antimalarial drugs is a global health priority, driven by the emergence of drug-resistant strains of the malaria parasite. Derivatives of this compound, particularly phenolic Mannich bases, have been investigated for their potential as antimalarial agents.

Efficacy against Plasmodium Species

Research has demonstrated the in vitro efficacy of Mannich bases derived from 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)phenol against Plasmodium falciparum, the most virulent species of human malaria parasite. nih.govnih.gov Many of these compounds exhibited inhibitory concentrations (IC50 values) comparable to or better than the established antimalarial drugs mefloquine (B1676156) and amodiaquine (B18356) against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov

In vivo studies in mice infected with Plasmodium vinckei vinckei also showed that selected bromo-substituted Mannich bases could markedly suppress parasitemia. nih.gov These findings underscore the potential of this class of compounds in combating malaria.

The table below summarizes the antimalarial efficacy of some bromo-substituted phenolic Mannich bases:

| Compound Type | Plasmodium Species Tested | Key Findings |

| Mono- and di-Mannich bases of 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)phenol | P. falciparum (chloroquine-sensitive and -resistant strains) | Many compounds showed IC50 values comparable to or better than mefloquine and amodiaquine. nih.govnih.gov |

| Bromo-substituted Mannich bases | P. vinckei vinckei (in mice) | Markedly suppressed parasitemia. nih.gov |

Correlation between Structural Features and Antimalarial Efficacy

The structure-activity relationship (SAR) studies of these phenolic Mannich bases and related antimalarial compounds have provided valuable insights for the design of more potent derivatives. The presence of a 7-chloroquinoline (B30040) or a 7-bromo-1,5-naphthyridine nucleus is a common feature in many active antimalarial compounds and is considered essential for activity. mdpi.com

In the case of phenolic Mannich bases, the nature and position of the substituents on the phenolic ring and the amino group significantly influence their antimalarial efficacy. For instance, in a series of antimalarial benzimidazole (B57391) derivatives incorporating phenolic Mannich base side chains, the substitution pattern on the benzimidazole ring was found to be crucial for activity against different stages of the parasite's life cycle.

The length and nature of the side chain at the 4-amino position of the quinoline ring are also critical. Modifications to this side chain can impact the drug's ability to accumulate in the parasite's food vacuole and interfere with heme detoxification, a key mechanism of action for many antimalarials. mdpi.com The introduction of a phenolic group and subsequent Mannich base functionalization can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Anticancer Research Investigations

The anticancer potential of bromophenol derivatives, including Schiff bases, has been a significant area of research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and to understand their mechanisms of action.

Although specific cytotoxicity data for this compound on Hep-G2, MCF-7, and HCT-116 cell lines are not readily found, studies on related bromophenol derivatives have demonstrated notable anticancer activity against other human cancer cell lines.

For instance, a series of phenylethanol bromophenol derivatives (compounds 24-27), which are structurally related to the core bromophenol structure, have shown moderate inhibitory activity against a panel of cancer cells including human lung carcinoma (A549), human ovarian cancer (A2780), human gastric carcinoma (BGC-823), human hepatocellular carcinoma (Bel7402), and human colon cancer (HCT-8) cells. The IC₅₀ values for these compounds were predominantly in the range of 12-21 µM. Notably, one of the bromophenol sulfates (compound 25) exhibited the most potent activity against human ovarian cancer cells with an IC₅₀ value of 9.4 µM.

Another study highlighted that the bromophenol derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4), was effective in inhibiting the viability of leukemia K562 cells. Furthermore, research on the natural bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has shown its ability to induce apoptosis in these same leukemia K562 cells.

The table below summarizes the reported cytotoxic activities of some bromophenol derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) |

| Phenylethanol bromophenol (24) & its sulfate (B86663) derivatives (25-27) | A549, A2780, BGC-823, Bel7402, HCT-8 | 12-21 µM |

| Bromophenol sulfate (25) | A2780 (Human ovarian cancer) | 9.4 µM |

| (Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4) | K562 (Leukemia) | Inhibition of viability |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | Apoptosis induction |

This table presents data for derivatives of bromophenol, as specific data for this compound was not found.

Investigations into the mechanisms underlying the anticancer effects of bromophenol derivatives suggest that apoptosis induction is a key pathway. For example, the derivative (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) was found to induce apoptosis in leukemia K562 cells without affecting the cell cycle distribution. Similarly, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has also been reported to trigger apoptosis in the same cell line.

The broader class of dietary phenolic compounds is known to exert anticancer effects through various mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest. They can also inhibit telomerase and possess anti-angiogenic properties by preventing invasion and angiogenesis. While these mechanisms are suggested for phenolic compounds in general, specific studies on the mechanistic pathways of this compound are yet to be reported.

Antioxidant Capacity Assessments

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of several chronic diseases, including cancer.

The antioxidant potential of chemical compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

While specific DPPH and FRAP assay results for this compound are not available, studies on various bromophenol derivatives have demonstrated significant antioxidant potential. The presence of hydroxyl (-OH) groups in the phenolic structure is believed to be crucial for this free radical scavenging activity. Research on methylated and acetylated bromophenol derivatives has been undertaken to understand how modification of these hydroxyl groups affects their antioxidant capacity. For instance, certain synthesized bromophenol derivatives have shown promising results in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

By scavenging free radicals, antioxidant compounds can help in the mitigation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.

Research on certain methylated and acetylated bromophenol derivatives has shown that they can ameliorate H₂O₂-induced oxidative damage and reduce the generation of ROS in HaCaT keratinocytes. Specifically, compounds like 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9) and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3) have demonstrated these protective effects. These findings suggest that derivatives of this compound could potentially play a role in mitigating conditions exacerbated by oxidative stress.

Investigation of Enzyme Inhibition and Other Biological Targets

Schiff base derivatives, such as the closely related 4-Bromo-2-[(phenylimino)methyl]phenol, and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antitumor, and hypoglycemic effects. An important area of investigation for these compounds is their potential as enzyme inhibitors.

Reports indicate that copper and vanadium complexes of Schiff bases are potential inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and diabetes. The ability of Schiff base metal complexes to inhibit these enzymes makes them interesting candidates for further therapeutic development.

While these findings are for the broader class of Schiff bases and their metal complexes, they suggest a potential avenue for the biological activity of this compound and its derivatives, warranting further investigation into their specific enzyme inhibition profiles.

Studies as Esterase Inhibitors

Esterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. Phenolic compounds and Schiff bases have been a focal point of research for novel cholinesterase inhibitors.

Derivatives of salicylaldehyde (B1680747), the precursor to this compound, have been investigated for their acetylcholinesterase inhibitory properties. For instance, a series of salicylanilide (B1680751) N-alkylcarbamates demonstrated significant AChE inhibitory activity. nih.gov The activity was found to be dependent on the substitution pattern on the aniline (B41778) ring and the length of the alkyl chain on the carbamate (B1207046) moiety, with compounds having higher lipophilicity generally showing greater inhibition. nih.gov Specifically, disubstitution with chlorine on the aniline ring and an optimal alkyl chain length (hexyl to undecyl) resulted in the most potent inhibitors. nih.gov

Furthermore, novel bromophenol derivatives have been synthesized and shown to possess considerable antioxidant and AChE inhibition effects. nih.gov This highlights the potential of the bromo- and phenol- moieties present in this compound to contribute to esterase inhibitory activity. Studies on 4-(diethylamino)-salicylaldehyde based thiosemicarbazones also revealed effective inhibition of both AChE and BChE, with Ki values in the nanomolar range. researchgate.net The hydroxybenzylidene moiety was identified as being critical for the inhibition of both enzymes. researchgate.net

Research on other Schiff bases containing phenol (B47542) rings has also yielded promising results. A study on a series of such compounds reported IC₅₀ values for AChE inhibition ranging from 16.11 to 57.75 nM, with many compounds showing higher potency than the standard drug Tacrine. mdpi.com For BChE, the same series of compounds displayed IC₅₀ values between 19.80 and 53.31 nM. mdpi.com

Table 1: Esterase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |

| Salicylanilide N-alkylcarbamates | AChE | IC₅₀ = 21.8 - 31.0 µmol/L | nih.gov |

| 4-(Diethylamino)-salicylaldehyde thiosemicarbazones | AChE | Kᵢ = 121.74 - 548.63 nM | researchgate.net |

| 4-(Diethylamino)-salicylaldehyde thiosemicarbazones | BChE | Kᵢ = 132.85 - 618.53 nM | researchgate.net |

| Phenolic Schiff Bases | AChE | IC₅₀ = 16.11 - 57.75 nM | mdpi.com |

| Phenolic Schiff Bases | BChE | IC₅₀ = 19.80 - 53.31 nM | mdpi.com |

| Quinoxaline Derivatives | AChE | IC₅₀ = 0.077 - 50.080 µM | mdpi.com |

Analysis of Tubulin Binding Affinity

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. Schiff bases and their derivatives have emerged as a class of compounds with the potential to inhibit tubulin polymerization.

While direct studies on the tubulin binding affinity of this compound are limited, research on related structures provides valuable insights. For example, a series of sulfanilamide-1,2,3-triazole hybrids were identified as tubulin polymerization inhibitors, with one compound exhibiting an IC₅₀ value of 2.4 μM. mdpi.com Another study on 2-anilinopyridyl-linked oxindole (B195798) conjugates identified compounds that inhibit tubulin polymerization with IC₅₀ values as low as 2.04 µM. researchgate.net

The substitution pattern on the aromatic rings of Schiff bases plays a crucial role in their anti-tubulin activity. For instance, the presence of a bromine atom on one of the rings was found to significantly enhance cytotoxic activity against cancer cell lines, which was attributed to the appropriate size and lipophilicity of bromine. mdpi.com Molecular docking studies have suggested that these types of compounds can bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting its polymerization. researchgate.net

Research on other classes of tubulin inhibitors has also highlighted the importance of specific structural features. For example, some benzimidazole derivatives have shown notable affinity for the colchicine site of tubulin. nih.gov The IC₅₀ values for tubulin polymerization inhibition by known inhibitors like colchicine have been reported to be in the nanomolar range (e.g., 10.65 nM to 58 nM). nih.gov

The structural framework of this compound, featuring two aromatic rings connected by a flexible linker and a bromine substituent, aligns with the general characteristics of many known tubulin inhibitors. This suggests that the compound and its derivatives warrant investigation for their tubulin binding affinity and potential as anticancer agents.

Table 2: Tubulin Polymerization Inhibitory Activity of Structurally Related Compounds

| Compound Class | Activity (IC₅₀) | Reference |

| Sulfanilamide-1,2,3-triazole hybrids | 2.4 µM | mdpi.com |

| 2-Anilinopyridyl linked oxindole conjugates | 2.04 µM | researchgate.net |

| Pyrazole-based hybrids | 2.1 µM | mdpi.com |

| Enamide‐furfural Schiff base derivatives | 2.06 µM | researchgate.net |

| Thiazole-based hybrids | 1.6 µM | mdpi.com |

| Colchicine (Reference) | 10.65 - 58 nM | nih.gov |

Spectroscopic and Photophysical Properties of 4 Bromo 2 Phenylamino Methyl Phenol

Thermochromic Behavior in the Solid State

Thermochromism, the reversible change in color with temperature, is a prominent feature of 4-Bromo-2-((phenylamino)methyl)phenol in its solid form. This behavior is intricately linked to the molecule's structural dynamics, particularly its conformation and tautomeric equilibrium.

Correlation of Thermochromism with Molecular Conformation and Dihedral Angles

The thermochromic properties of this compound are strongly correlated with its molecular conformation, specifically the dihedral angle (Φ) between the two aromatic rings. The compound is known to exist in at least two different polymorphic forms, each with a distinct crystal packing and molecular geometry. researchgate.netnih.gov These polymorphs exhibit different colors at room temperature and display varying degrees of thermochromism upon cooling. researchgate.netnih.gov

One polymorph, which appears orange at room temperature, is characterized by a nearly planar conformation with a small dihedral angle of approximately 1.8°. researchgate.netnih.gov Upon cooling to 120 K, this form changes to a yellow color. researchgate.netnih.gov A second, yellow polymorph possesses a significantly more twisted conformation, with a dihedral angle of about 45.6° at 150 K. researchgate.netnih.gov This yellow form becomes a paler yellow upon cooling. researchgate.netnih.gov

The extent of the thermochromic effect has been observed to be dependent on this dihedral angle. The polymorph with the smaller dihedral angle (the orange form) shows a more pronounced color change with temperature compared to the one with the larger dihedral angle. researchgate.net This observation aligns with the broader understanding of thermochromism in N-salicylideneanilines, where a smaller dihedral angle (typically below 25°) is associated with stronger thermochromic behavior. nih.gov The reduced dihedral angle is thought to facilitate the intramolecular processes responsible for the color change. nih.gov

| Polymorph | Color at Room Temperature | Dihedral Angle (Φ) | Temperature (K) | Thermochromic Change upon Cooling |

|---|---|---|---|---|

| Orange Polymorph | Orange | 1.8 (2)° | 120 | Becomes more yellow |

| Yellow Polymorph | Yellow | 45.6 (1)° | 150 | Becomes paler |

Role of Keto-Enol Tautomerism in Chromic Changes

The underlying mechanism for the thermochromic and photochromic behavior in N-salicylideneanilines is widely accepted to be a keto-enol tautomerism. researchgate.netnih.gov This involves an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. The enol form is typically colorless or pale yellow, while the keto tautomer is colored. researchgate.net

In the case of this compound, both identified polymorphs exist in the enol form in the ground state, as confirmed by crystallographic data showing a C-O single bond and a C=N double bond. researchgate.net An intramolecular O—H⋯N hydrogen bond is present in both forms, which creates a six-membered ring structure. researchgate.netnih.gov The thermochromic color change is attributed to a shift in the equilibrium towards the keto-amine tautomer at different temperatures. researchgate.net However, even in the colored forms, the primary species observed crystallographically is the enol tautomer, suggesting that only a small population of the keto form is necessary to produce the observed color. The energy difference between the enol and keto forms is influenced by the molecular conformation, which in turn dictates the thermochromic properties. researchgate.net

Electronic Transitions and Optical Characteristics

The electronic structure of this compound dictates its interaction with light, giving rise to its characteristic absorption and emission properties.

Analysis of UV-Visible Absorption Characteristics

The UV-Visible absorption spectrum of a compound provides insight into the electronic transitions occurring within the molecule. For Schiff bases derived from salicylaldehyde (B1680747), the spectra typically show absorption bands corresponding to π → π* and n → π* transitions. internationaljournalcorner.com

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|---|

| Schiff bases of p-methoxysalicylaldehyde | Dichloromethane | ~245, ~280, ~359 | π → π |

| Salicylidene-3-methylaniline | 60% dioxane-water | 250-400 (pH dependent) | Not specified |

| N,N'-bis(salicylidene)-p-phenylenediamine | Various | ~350 (enol), ~450 (keto) | π → π |

Determination of Optical Band Gap Energy

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material, indicating the energy required to excite an electron from the valence band to the conduction band. For organic semiconductors like Schiff bases, the optical band gap can be estimated from the onset of the UV-Visible absorption spectrum using the Tauc plot method.

Direct experimental determination of the optical band gap for this compound has not been reported in the reviewed literature. However, the methodology is well-established for related compounds. The optical absorption coefficient (α) is calculated from the absorbance data, and a graph of (αhν)^n versus photon energy (hν) is plotted, where 'n' depends on the nature of the electronic transition (n=2 for direct allowed transitions and n=1/2 for indirect allowed transitions). The optical band gap is then determined by extrapolating the linear portion of the Tauc plot to the energy axis where the absorption is zero. For some poly(phenoxy-imine)s derived from Schiff bases, optical band gap values have been calculated to be in the range of 1.95 eV to 2.57 eV. researchgate.net This provides a general indication of the expected range for such compounds.

Coordination Chemistry and Metal Complexes of 4 Bromo 2 Phenylamino Methyl Phenol As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-bromo-2-((phenylamino)methyl)phenol typically involves the reaction of the Schiff base ligand with various metal salts in a suitable solvent, often under reflux. researchgate.net These complexes have been characterized using a range of analytical and spectral techniques.

Research has demonstrated the formation of stable complexes of this compound and its derivatives with several transition metal ions. For instance, complexes of a similar Schiff base ligand, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol, with Mn(II), Fe(III), and Cr(III) have been synthesized and characterized. nih.gov The general formulas for these complexes were proposed as [M(L)Cl2(H2O)2] for the Fe(III) and Cr(III) complexes, and [M(L)Cl(H2O)3] for the Mn(II) complex. nih.gov Molar conductance measurements indicated that these complexes are non-electrolytes. nih.gov While the synthesis of a vanadium complex was attempted, only the crystal structure of the parent compound was obtained in that particular study. nih.gov

Table 1: General Formulas of Synthesized Metal Complexes

| Metal Ion | Proposed General Formula |

| Fe(III) | [M(L)Cl2(H2O)2] |

| Cr(III) | [M(L)Cl2(H2O)2] |

| Mn(II) | [M(L)Cl(H2O)3] |

Data sourced from studies on a closely related Schiff base ligand. nih.gov

The coordination geometries of these metal complexes have been elucidated using various spectroscopic methods and X-ray crystallography. The Schiff base ligand itself is nearly planar, with an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom. nih.govnih.gov Upon complexation, the ligand coordinates to the metal ion, typically in a bidentate fashion through the phenolic oxygen and the imine nitrogen. nih.gov

Spectroscopic data, including FT-IR and UV-Vis, are instrumental in confirming the coordination of the ligand to the metal ion. For example, a strong band in the IR spectrum around 1614 cm-1 corresponds to the C=N stretching frequency of the imine group. nih.gov In the metal complexes, shifts in the characteristic bands of the phenolic O-H and the azomethine C=N groups suggest their involvement in coordination.

X-ray structural analysis of the parent Schiff base, (E)-4-bromo-2-[(phenylimino)methyl]phenol, has revealed different polymorphs with varying dihedral angles between the two aromatic rings, which can influence the molecule's planarity and color. nih.govresearchgate.net This structural flexibility can also impact the geometry of the resulting metal complexes.

Enhanced Biological Activities of Metal Complexes

Metal complexes of Schiff bases derived from this compound have shown a range of biological activities, often superior to the free ligands. nih.gov These activities include antimicrobial and anticancer effects, as well as the ability to interact with DNA. nih.govijcce.ac.ir

Studies have consistently shown that the metal complexes of these Schiff base ligands exhibit greater antimicrobial activity than the ligands alone. nih.govrsc.org For instance, the antimicrobial activity of (E)-4-bromo-2-[(phenylimino)methyl]phenol was found to be effective against various microorganisms. asianpubs.org The enhanced activity of the metal complexes is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, thereby facilitating its penetration through the lipid membrane of the microorganism.

A study on a platinum(II) complex involving a related compound, 4-bromo-2,6-bis-hydroxymethyl-phenol, demonstrated significant antimicrobial effects against Staphylococcus aureus and Candida albicans. ijcce.ac.irijcce.ac.ir

The anticancer potential of these metal complexes has also been a subject of investigation. The in vitro cytotoxicity of Mn(II), Fe(III), and Cr(III) complexes of a related Schiff base was evaluated against Hep-G2 human liver carcinoma and MCF-7 human breast cancer cell lines. nih.gov The results indicated that all the complexes displayed better activity than the free ligand. nih.gov Notably, the Mn(II) complex showed predominant activity, with IC50 values of 2.6 ± 0.11 μg/ml against Hep-G2 and 3.0 ± 0.2 μg/ml against MCF-7, which were lower than that of the standard drug cisplatin (4.0 μg/ml). nih.gov

Similarly, a Pt(II) complex of 4-bromo-2,6-bis-hydroxymethyl-phenol exhibited moderate cytotoxicity against DU145 human prostate adenocarcinoma and MCF7 breast cancer cell lines. ijcce.ac.irijcce.ac.ir

Table 2: In Vitro Cytotoxicity (IC50 in μg/ml) of a Related Mn(II) Schiff Base Complex

| Cell Line | Mn(II) Complex | Cisplatin (Standard) |

| Hep-G2 | 2.6 ± 0.11 | 4.0 |

| MCF-7 | 3.0 ± 0.2 | 4.0 |

Data represents the concentration required to inhibit 50% of cell growth. nih.gov

The interaction of these metal complexes with DNA is a key aspect of their biological activity. nih.gov Studies involving UV-Vis spectroscopy and gel electrophoresis have been employed to investigate the DNA binding and cleavage capabilities of these compounds. nih.gov The binding of a drug molecule to DNA can occur through various modes, including intercalation, groove binding, and alkylation. sciepub.com

For the Fe(III), Mn(II), and Cr(III) complexes of a related Schiff base, DNA binding studies revealed that the complexes can bind to CT-DNA. nih.gov The binding constants (Kb) were determined, and the order of binding affinity was found to be FeL1 > MnL2 > CrL2 > CrL1, suggesting an intercalative binding mechanism. nih.gov The ability of metal complexes to cleave DNA is also a significant factor in their therapeutic potential. sciepub.com This can occur through hydrolytic or oxidative pathways. sciepub.com The oxidative cleavage of supercoiled pUC19 DNA by these complexes has been demonstrated using gel electrophoresis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 4-Bromo-2-((phenylamino)methyl)phenol?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, angles, and polymorphic behavior. For example, the compound crystallizes in a monoclinic system (space group Cc) with lattice parameters a = 25.8944 Å, b = 6.9439 Å, c = 6.1499 Å, and β = 91.381° .

- FTIR identifies functional groups (e.g., phenolic -OH stretching at ~3400 cm⁻¹, C=N imine vibrations at ~1600 cm⁻¹).

- UV-Vis spectroscopy detects electronic transitions; DFT calculations (B3LYP/6-311+G(d,p)) can validate experimental spectra .

- Use SHELX software for structure refinement, as it is widely accepted for small-molecule crystallography .

Q. How is this compound synthesized, and what purity validation steps are required?

- Methodological Answer :

- Synthesis typically involves Schiff base condensation between 4-bromo-2-hydroxybenzaldehyde and phenylamine derivatives.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Validate purity using HPLC (>97% purity threshold) and 1H/13C NMR (integrity of imine bond and bromine substitution) .

Advanced Research Questions

Q. How do polymorphic variations of this compound affect its thermochromic properties?

- Methodological Answer :

- Polymorphs exhibit distinct thermochromic behaviors due to differences in intermolecular hydrogen bonding and π-π stacking. For example, the Cc polymorph shows reversible color shifts under thermal stress, linked to proton transfer between enol and keto tautomers .

- Investigate using variable-temperature XRD and DSC to correlate structural changes with optical properties.

- DFT studies (B3LYP functional with exact exchange corrections) can model tautomer stability and electronic transitions .

Q. What computational strategies are optimal for modeling the electronic structure of this compound and its metal complexes?

- Methodological Answer :

- Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set reliably predicts geometry, vibrational modes, and nonlinear optical properties. Exact exchange terms improve accuracy for systems with heavy atoms (e.g., bromine) .

- For metal complexes (e.g., Zn(II)), include solvent effects (PCM model) and analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Validate against experimental XRD data to resolve discrepancies in bond angles or charge distribution .

Q. How does this compound function as a sensor for anions like H₂PO₄⁻?

- Methodological Answer :

- The phenolic -OH and imine (-C=N) groups act as proton donors/acceptors, enabling selective binding to H₂PO₄⁻ via hydrogen bonding.

- Characterize using UV-Vis titration (bathochromic shifts from yellow to orange) and 1H NMR (downfield shifts of -OH protons).

- Compare with analogs (e.g., 4-bromo-2-((6-methoxybenzothiazol-2-ylimino)methyl)phenol) to optimize selectivity .

Q. What contradictions exist in reported biological activities of Schiff base derivatives of this compound?

- Methodological Answer :

- Discrepancies in antimicrobial or anticancer efficacy may arise from assay conditions (e.g., bacterial strain variability) or compound stability (hydrolysis of imine bonds).

- Address by:

- Standardizing protocols (e.g., CLSI guidelines for MIC assays).

- Validating stability via HPLC-MS under physiological conditions.

- Performing molecular docking (e.g., Autodock Vina) to compare binding affinities with target proteins (e.g., DNA gyrase) .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Cross-validate using multiple refinement tools (e.g., SHELXL vs. OLEX2) and check for twinning or disorder in the crystal lattice .

- Compare hydrogen-bonding patterns (e.g., C—O···H—N vs. C—Br···π interactions) across polymorphs to identify structural drivers of variation .

- Re-examine experimental conditions (e.g., solvent polarity during crystallization) that may favor different packing arrangements.

Methodological Best Practices

- Crystallography : Use low-temperature (150 K) data collection to minimize thermal motion artifacts .

- DFT : Include dispersion corrections (e.g., D3-BJ) for non-covalent interactions in supramolecular systems .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||